(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone
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Overview
Description
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone is an organic compound that belongs to the class of pyrazoles and pyrazines This compound is of interest due to its unique chemical structure, which combines the properties of both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone typically involves the reaction of 1-methylpyrazole with pyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can be scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpyrazol-4-yl)methanol
- (1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
(1-Methylpyrazol-4-yl)-pyrazin-2-ylmethanone is unique due to its combination of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N4O |
---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C9H8N4O/c1-13-6-7(4-12-13)9(14)8-5-10-2-3-11-8/h2-6H,1H3 |
InChI Key |
GHJJSOXBNIICFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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